Methyl 2-quinolin-4-ylacetate Methyl 2-quinolin-4-ylacetate
Brand Name: Vulcanchem
CAS No.: 158265-22-6
VCID: VC21293244
InChI: InChI=1S/C12H11NO2/c1-15-12(14)8-9-6-7-13-11-5-3-2-4-10(9)11/h2-7H,8H2,1H3
SMILES: COC(=O)CC1=CC=NC2=CC=CC=C12
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol

Methyl 2-quinolin-4-ylacetate

CAS No.: 158265-22-6

Cat. No.: VC21293244

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-quinolin-4-ylacetate - 158265-22-6

Specification

CAS No. 158265-22-6
Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
IUPAC Name methyl 2-quinolin-4-ylacetate
Standard InChI InChI=1S/C12H11NO2/c1-15-12(14)8-9-6-7-13-11-5-3-2-4-10(9)11/h2-7H,8H2,1H3
Standard InChI Key NBBFYNAQGORAGR-UHFFFAOYSA-N
SMILES COC(=O)CC1=CC=NC2=CC=CC=C12
Canonical SMILES COC(=O)CC1=CC=NC2=CC=CC=C12

Introduction

Chemical Structure and Properties

Methyl 2-quinolin-4-ylacetate (CAS No. 158265-22-6) is an organic compound belonging to the quinoline derivative class. The molecular formula is C12H11NO2 with a molecular weight of 201.22 g/mol. Structurally, it consists of a quinoline ring system with an acetate functional group attached at the 4-position via a methylene bridge. The compound can be represented by the SMILES notation COC(=O)CC1=CC=NC2=CC=CC=C12, which illustrates its chemical connectivity.

The compound features an ester group (methyl acetate) linked to the quinoline core, providing several key characteristics that make it valuable for chemical and pharmacological applications. Unlike other quinoline derivatives with additional substituents, Methyl 2-quinolin-4-ylacetate maintains a relatively simple structure while retaining the fundamental properties associated with quinoline compounds.

Structural Identification Parameters

The compound can be identified through various analytical parameters as shown in the following table:

ParameterValue
IUPAC Namemethyl 2-quinolin-4-ylacetate
CAS Registry Number158265-22-6
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Standard InChIInChI=1S/C12H11NO2/c1-15-12(14)8-9-6-7-13-11-5-3-2-4-10(9)11/h2-7H,8H2,1H3
Standard InChIKeyNBBFYNAQGORAGR-UHFFFAOYSA-N

Structural Comparison with Related Quinoline Derivatives

Understanding Methyl 2-quinolin-4-ylacetate in the context of other quinoline derivatives provides valuable insights into its potential properties and applications. The following table compares key structural features of Methyl 2-quinolin-4-ylacetate with related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
Methyl 2-quinolin-4-ylacetateC12H11NO2201.22Basic quinoline with methyl acetate at 4-position
Methyl 2-((2-(4-methoxyphenyl)-6-(4-methylbenzamido)quinolin-4-yl)oxy)acetateC27H24N2O5456.5Additional 4-methoxyphenyl and 4-methylbenzamido substituents with oxy linkage
methyl {[6-{[(4-fluorophenyl)methyl]carbamamido}-2-(4-methylphenyl)quinolin-4-yl]oxy}acetateC27H24FN3O4473.5Contains 4-fluorophenyl and 4-methylphenyl groups with oxy linkage
Methyl 2-([2-(trifluoromethyl)-4-quinolyl]thio)acetateVariableVariableContains trifluoromethyl group and thio linkage instead of direct attachment
Methyl 2-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetateC12H14FNO2223.24Fluorinated tetrahydroquinoline derivative with reduced aromaticity

This comparison highlights the structural diversity within quinoline-based compounds, particularly those with acetate functionalities. The simpler structure of Methyl 2-quinolin-4-ylacetate makes it a useful model compound for understanding the fundamental properties of this class of molecules.

Research Applications and Future Directions

Methyl 2-quinolin-4-ylacetate holds significant potential for various research applications due to its quinoline-based structure and functional group characteristics.

Pharmaceutical Research

The compound can serve as a building block or intermediate in the synthesis of more complex bioactive molecules. The quinoline nucleus is present in numerous pharmaceuticals, and derivatives like Methyl 2-quinolin-4-ylacetate can provide valuable insights into structure-activity relationships.

Material Science Applications

Quinoline derivatives have found applications in material science, particularly in the development of fluorescent materials and coordination compounds. The structural features of Methyl 2-quinolin-4-ylacetate, including its aromatic system and functional groups, make it potentially useful for such applications.

Agricultural Applications

Certain quinoline derivatives have shown pesticidal and herbicidal properties. While specific data on the agricultural applications of Methyl 2-quinolin-4-ylacetate is limited, its structural similarities to other biologically active quinolines suggest potential utility in this field .

Synthesis Optimization and Modification Studies

The synthesis and modification of Methyl 2-quinolin-4-ylacetate represent important areas for ongoing research, with potential implications for improving yield, purity, and functional properties.

Current Synthetic Challenges

Optimization of reaction conditions for the synthesis of quinoline derivatives often focuses on improving yield and selectivity. The synthesis of Methyl 2-quinolin-4-ylacetate may face challenges related to regioselectivity when introducing the acetate functionality at the 4-position. Developing improved methodologies with higher efficiency and lower environmental impact remains an area of active research.

Structural Modifications for Enhanced Properties

Structural modifications of Methyl 2-quinolin-4-ylacetate could lead to derivatives with enhanced biological activities or physical properties. Potential modifications include:

  • Introduction of substituents on the quinoline ring system

  • Modification of the ester functionality to form amides or other derivatives

  • Incorporation of additional functional groups to enhance solubility or targeting

Such modifications could expand the utility of this compound in various applications, particularly in pharmaceutical research .

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